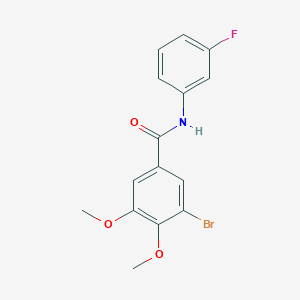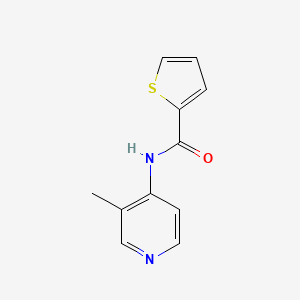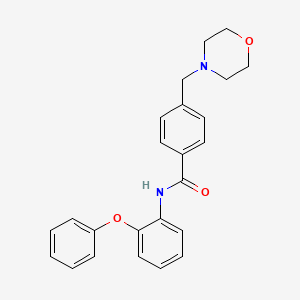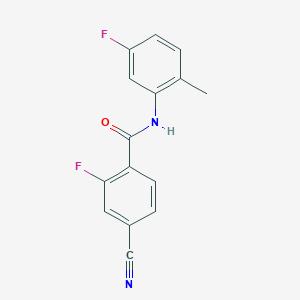![molecular formula C14H11F3N2O2 B4386160 N-[2-(difluoromethoxy)phenyl]-N'-(2-fluorophenyl)urea](/img/structure/B4386160.png)
N-[2-(difluoromethoxy)phenyl]-N'-(2-fluorophenyl)urea
Vue d'ensemble
Description
N-[2-(difluoromethoxy)phenyl]-N'-(2-fluorophenyl)urea, commonly known as DFP-10917, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies and is currently being researched for its potential therapeutic applications.
Mécanisme D'action
DFP-10917 is a small molecule inhibitor that targets the protein kinase B-RAF. This protein is involved in the MAPK/ERK signaling pathway, which is important for cell proliferation and survival. By inhibiting B-RAF, DFP-10917 disrupts this pathway and inhibits cancer cell growth.
Biochemical and Physiological Effects:
DFP-10917 has been shown to induce cell cycle arrest and apoptosis in cancer cells. This compound also inhibits angiogenesis, which is important for tumor growth and metastasis. In addition, DFP-10917 has been shown to increase the sensitivity of cancer cells to chemotherapy and radiation therapy.
Avantages Et Limitations Des Expériences En Laboratoire
DFP-10917 has shown promising results in preclinical studies, but further research is needed to determine its safety and efficacy in humans. This compound has also shown some limitations in terms of its solubility and stability, which may affect its use in clinical settings.
Orientations Futures
There are several future directions for the research and development of DFP-10917. One potential area of research is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of research is the development of more potent and selective inhibitors of B-RAF. In addition, further studies are needed to determine the safety and efficacy of DFP-10917 in humans, and to identify potential biomarkers that can be used to predict patient response to this compound.
Applications De Recherche Scientifique
DFP-10917 has been studied extensively for its potential use in cancer treatment. Preclinical studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer. DFP-10917 has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth and metastasis.
Propriétés
IUPAC Name |
1-[2-(difluoromethoxy)phenyl]-3-(2-fluorophenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O2/c15-9-5-1-2-6-10(9)18-14(20)19-11-7-3-4-8-12(11)21-13(16)17/h1-8,13H,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDGBOTUDKNDXRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=CC=CC=C2F)OC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(2,3-dimethylphenyl)-3-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4386093.png)
![1-cyclohexyl-N-{4-[(ethylamino)sulfonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4386097.png)
![1-(4-ethoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4386110.png)
![1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide](/img/structure/B4386112.png)
![N-[2-(4-morpholinylcarbonyl)phenyl]-2-phenyl-2-(phenylthio)acetamide](/img/structure/B4386118.png)
![5-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]-2-furaldehyde](/img/structure/B4386129.png)
![4-{3-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-3-oxopropyl}-N-ethylbenzenesulfonamide](/img/structure/B4386133.png)

![N~1~-(4-ethoxyphenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4386153.png)
![5-bromo-N-{2-[(2-methylphenyl)amino]-2-oxoethyl}-2-furamide](/img/structure/B4386168.png)

